

butyl gallate chemical properties and structure

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Compound of Interest

Compound Name: Butyl gallate

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An In-depth Technical Guide to **Butyl Gallate**: Chemical Properties and Structure

Introduction

Butyl gallate, the n-butyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Its primary function is to prevent the oxidative degradation of fats and oils, thereby extending the shelf life and maintaining the quality and stability of various products.[1] Structurally, **butyl gallate** belongs to the galloyl esters class of organic compounds, which are derivatives of 3,4,5-trihydroxybenzoic acid.[3] This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for **butyl gallate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Butyl gallate is chemically known as butyl 3,4,5-trihydroxybenzoate.[4] The molecule consists of a gallic acid core, characterized by a benzene ring substituted with three hydroxyl groups, and a butyl ester group attached to the carboxylic acid moiety. The presence of the three phenolic hydroxyl groups is crucial for its potent antioxidant activity.[5]

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>]; } } /*** Caption: 2D Chemical Structure of **Butyl Gallate**.

Table 1: General Chemical Information and Identifiers

Property	Value	Reference(s)
IUPAC Name	butyl 3,4,5-trihydroxybenzoate	[4]
Synonyms	Butyl 3,4,5-trihydroxybenzoate, Gallic acid butyl ester, n-Butyl gallate	[1][4][6]
CAS Number	1083-41-6	[1][4][6]
Molecular Formula	C ₁₁ H ₁₄ O ₅	[1][4][6]
Molecular Weight	226.23 g/mol	[1][4][6]
Canonical SMILES	CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O	[4]
InChI	InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3	[4][6]
InChIKey	XOPOEBVTQYAOSV-UHFFFAOYSA-N	[4][6]

Physicochemical Properties

Butyl gallate presents as a white to almost white or pale yellow crystalline powder.[2][7][8] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data for **Butyl Gallate**

Property	Value	Reference(s)
Melting Point	142.0 to 146.0 °C	[7]
Boiling Point	452.7 °C at 760 mmHg (Predicted/Estimated)	[1][9][10]
Density	1.314 g/cm ³ (Predicted)	[1][10]
Water Solubility	1060 mg/L at 25 °C (Estimated)	[9]
logP (o/w)	2.41	[9]
pKa	7.93 ± 0.25 (Predicted)	[1][10]
Flash Point	179 °C (Estimated)	[1][9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **butyl gallate**. Various techniques are employed for its characterization.

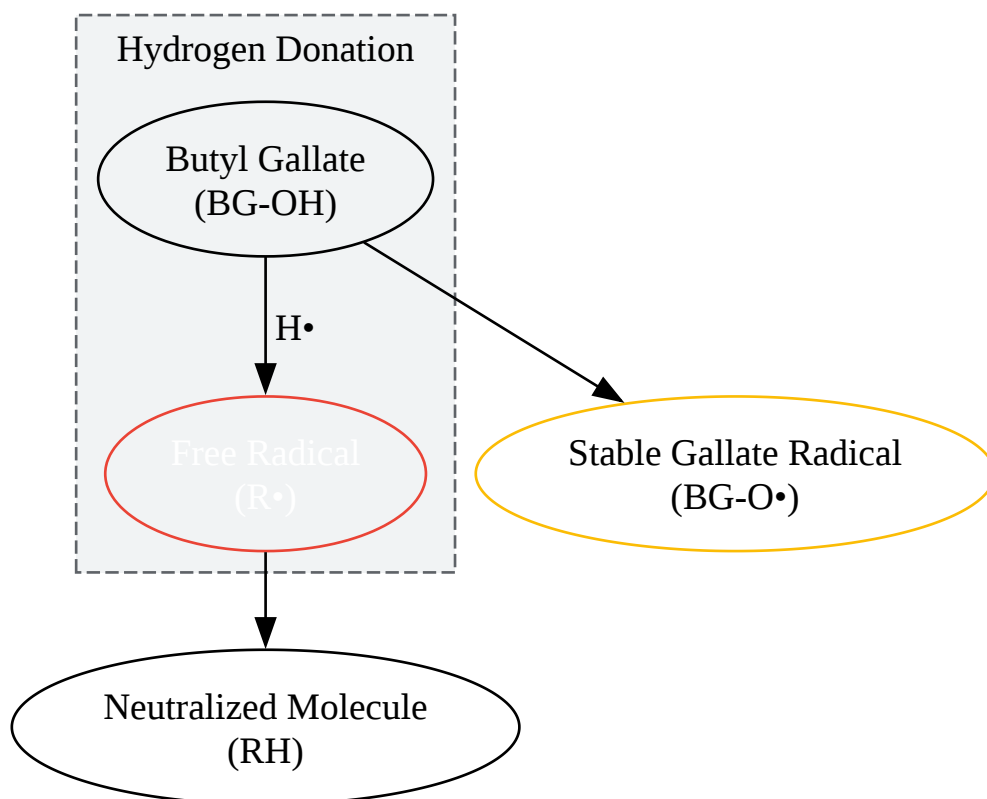
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[4][11][12]
- Mass Spectrometry (MS): GC-MS analysis helps in determining the molecular weight and fragmentation pattern, with top mass-to-charge ratio (m/z) peaks observed at 170, 153, and 226.[4]
- Infrared (IR) Spectroscopy: FTIR spectra reveal the characteristic functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches.[4]
- UV-Visible Spectroscopy: UV-Vis spectra provide information about the electronic transitions within the molecule.[4]

Antioxidant Mechanism and Signaling

The primary mechanism of action for **butyl gallate** as an antioxidant is its ability to act as a free radical scavenger.[5][13] The three hydroxyl groups on the phenyl ring can readily donate a

hydrogen atom to neutralize unstable free radicals, thereby terminating the oxidative chain reactions that lead to product degradation.[5][13] This process results in the formation of a more stable gallate radical.[14]

The antioxidant activity of gallates is pH-dependent, with studies showing that acidic conditions (e.g., pH 2) are optimal for their oxidative activity.[14]



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Experimental Protocols

Synthesis of Butyl Gallate via Acid-Catalyzed Esterification

This protocol describes a general method for synthesizing **butyl gallate** by reacting gallic acid with n-butanol, using an acid catalyst to drive the esterification reaction.[15]

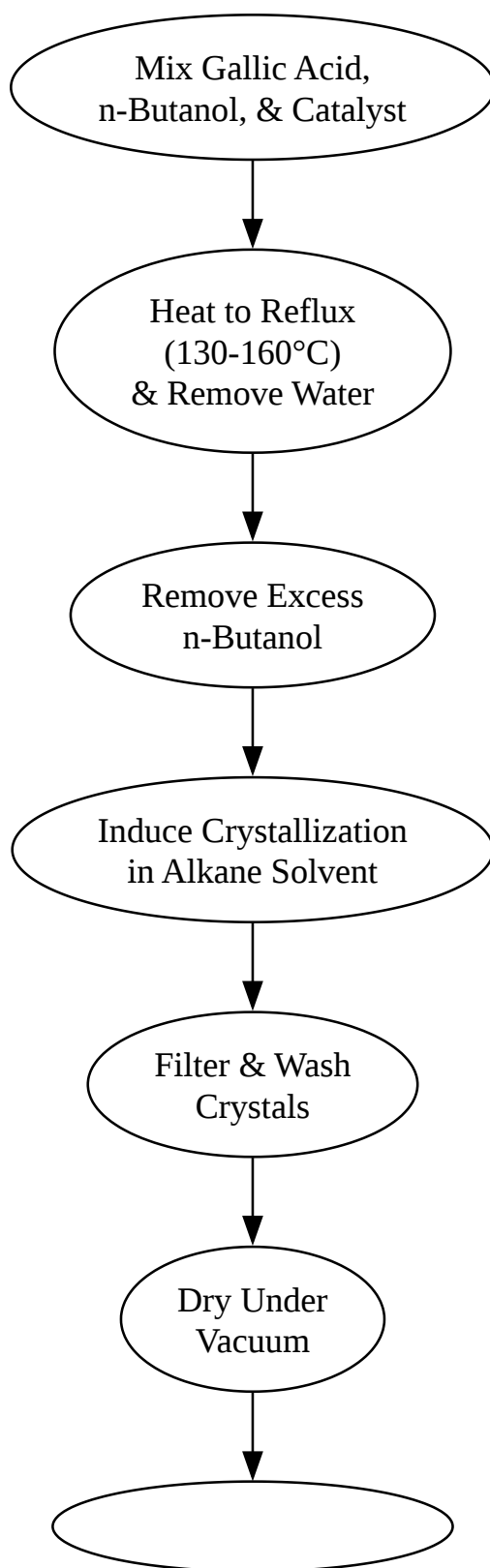
Materials:

- Gallic acid
- n-Butanol
- Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst
- Reaction flask with a reflux condenser and a Dean-Stark or Soxhlet apparatus
- Drying agent (e.g., sodium sulfate) for Soxhlet extraction
- Heating mantle
- Rotary evaporator
- Alkane solvent (e.g., petroleum ether) for crystallization
- Filtration apparatus
- Vacuum oven

Methodology:

- **Reaction Setup:** In a reaction flask, combine gallic acid and an excess of n-butanol. The molar ratio of alcohol to gallic acid can be high (e.g., 15:1) to favor product formation.[\[16\]](#)
- **Catalyst Addition:** Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.[\[15\]](#)
- **Reaction and Water Removal:** Heat the mixture to reflux (approximately 130-160°C).[\[15\]](#) The water produced during the esterification is continuously removed as an azeotrope with n-butanol using a Dean-Stark trap or by passing the vapor through a Soxhlet extractor containing a drying agent.[\[15\]](#)
- **Monitoring:** Monitor the reaction for approximately 8-10 hours or until completion, which can be checked by techniques like TLC.[\[15\]](#)[\[16\]](#)
- **Solvent Removal:** After the reaction is complete, cool the mixture and remove the excess n-butanol using a rotary evaporator.[\[15\]](#)

- Crystallization: Add the concentrated reaction mixture to a stirring alkane solvent, such as petroleum ether, to induce crystallization of **butyl gallate**.[\[15\]](#)
- Purification: Collect the crude crystals by filtration. Wash the crystals with the alkane solvent and then with water to remove impurities.[\[15\]](#) Further purification can be achieved by recrystallization.
- Drying: Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 60°C).[\[15\]](#)



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Evaluation of Antioxidant Activity via DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method to determine the antioxidant capacity of compounds like **butyl gallate**.^[13]

Materials:

- DPPH radical solution in methanol
- **Butyl gallate** solution of known concentration
- Standard antioxidant (e.g., Trolox) solution
- Methanol
- UV-Vis Spectrophotometer
- 96-well plate or cuvettes

Methodology:

- Sample Preparation: Prepare a series of dilutions of **butyl gallate** and the standard antioxidant (Trolox) in methanol.
- Reaction: In a 96-well plate or cuvette, mix the **butyl gallate** solution with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
- Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
- Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula:
 - % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$

- Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
- **IC₅₀ Determination:** The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Safety and Regulation

Butyl gallate is generally recognized as safe for its intended use in regulated amounts.[2] However, it is classified as harmful if swallowed and may cause an allergic skin reaction or serious eye irritation.[4][7] The oral LD₅₀ in mice is reported as 860 mg/kg or 8600 mg/kg, indicating a need for careful handling and adherence to regulated usage levels in consumer products.[7][9]

Conclusion

Butyl gallate is a commercially significant antioxidant with well-defined chemical properties and a clear mechanism of action. Its synthesis is achievable through straightforward esterification protocols, and its antioxidant efficacy can be quantified using standard assays like the DPPH method. For researchers and professionals in drug development and other industries, a thorough understanding of its physicochemical characteristics, structural features, and safety profile is essential for its effective and safe application.

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